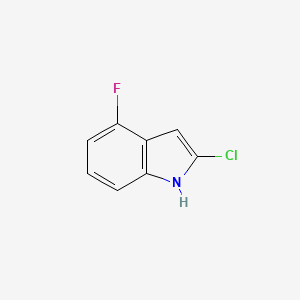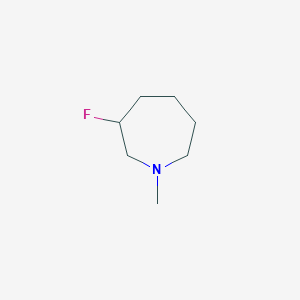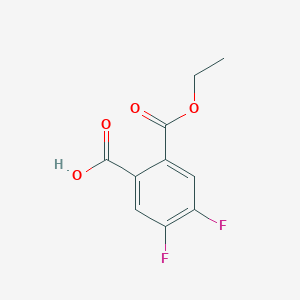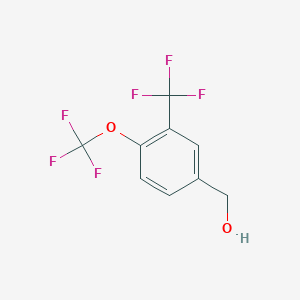
N,N-Diethyl-2,2-difluoropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2,2-difluoropropanamide: is an organic compound with the molecular formula C7H13F2NO It is characterized by the presence of two ethyl groups attached to the nitrogen atom and two fluorine atoms attached to the second carbon of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,2-difluoropropanamide typically involves the reaction of 2,2-difluoropropanoic acid with diethylamine . The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The general reaction scheme is as follows:
2,2-difluoropropanoic acid+diethylaminedehydrating agentthis compound+by-products
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2,2-difluoropropanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to yield and .
Reduction: The compound can be reduced using reducing agents such as to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as or in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 2,2-difluoropropanoic acid and diethylamine.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2,2-difluoropropanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N-Diethyl-2,2-difluoropropanamide exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N,N-Diethyl-2,2-difluoroacetamide
- N,N-Diethyl-2,2,2-trifluoroacetamide
- N,N-Diethyl-2,2-difluoropropanamine
Comparison: N,N-Diethyl-2,2-difluoropropanamide is unique due to the specific arrangement of its functional groups and the presence of two fluorine atoms on the second carbon of the propanamide backbone. This structural feature distinguishes it from similar compounds and can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H13F2NO |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
N,N-diethyl-2,2-difluoropropanamide |
InChI |
InChI=1S/C7H13F2NO/c1-4-10(5-2)6(11)7(3,8)9/h4-5H2,1-3H3 |
InChI Key |
QZIQOWKUYMEFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)



![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)





